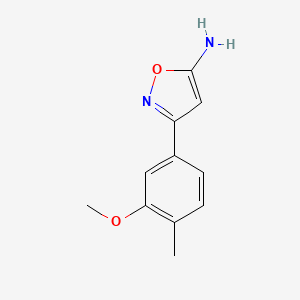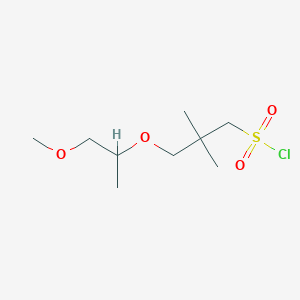
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a sulfonyl chloride group, which is known for its reactivity in various chemical reactions. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction is typically performed at low temperatures to control the rate of reaction and to ensure the purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product .
化学反应分析
Types of Reactions
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Bases such as triethylamine are used to neutralize the hydrochloric acid formed during the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学研究应用
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is used in various scientific research applications, including:
作用机制
The mechanism of action of 3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
相似化合物的比较
Similar Compounds
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.
Sulfonyl Chloride Derivatives: Compounds with similar reactivity and applications, such as methanesulfonyl chloride and benzenesulfonyl chloride.
Uniqueness
3-((1-Methoxypropan-2-yl)oxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its specific structure, which includes a bulky dimethylpropane group and a methoxypropan-2-yloxy group. This unique structure imparts specific reactivity and properties that are valuable in various applications .
属性
分子式 |
C9H19ClO4S |
|---|---|
分子量 |
258.76 g/mol |
IUPAC 名称 |
3-(1-methoxypropan-2-yloxy)-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-8(5-13-4)14-6-9(2,3)7-15(10,11)12/h8H,5-7H2,1-4H3 |
InChI 键 |
VLGGCJGSHVYMEH-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)OCC(C)(C)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


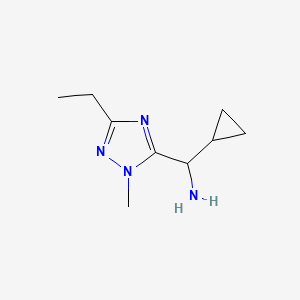
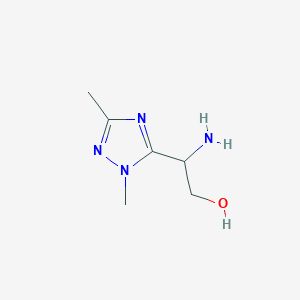
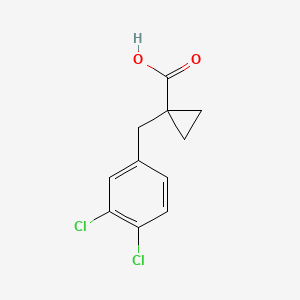
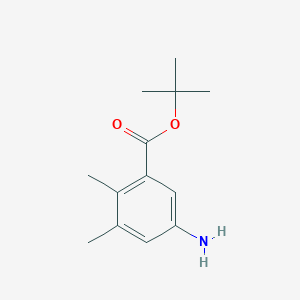
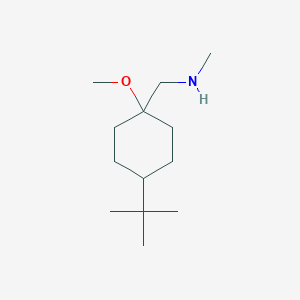
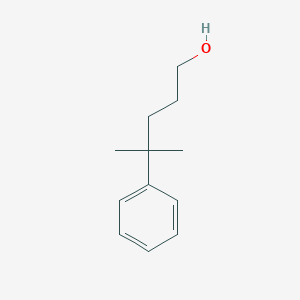
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
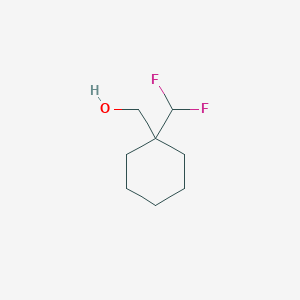
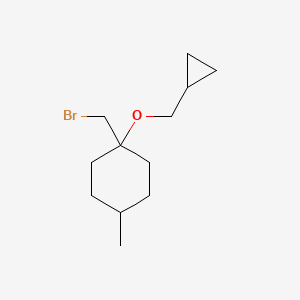
![1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane](/img/structure/B13624571.png)
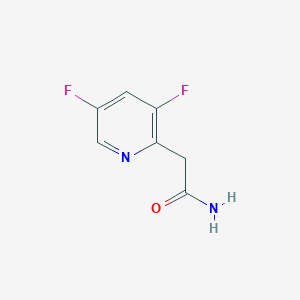
![4-{7-bromo-3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B13624582.png)
![Ethyl 7-(trifluoroacetyl)-5-azaspiro[2.4]hept-6-ene-5-carboxylate](/img/structure/B13624585.png)
